REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([O:10]C)=[O:9])=[CH:4][C:3]=1[C:12]([O:14]C)=[O:13].O[Li].O>C1COCC1.CO.O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][C:3]=1[C:12]([OH:14])=[O:13] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC
|
Name
|
LiOH.H2O
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
THF MeOH H2O
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO.O
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
EXTRACTION
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Details
|
This was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the extract was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give 2-21
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(C=C(C=C1)C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |